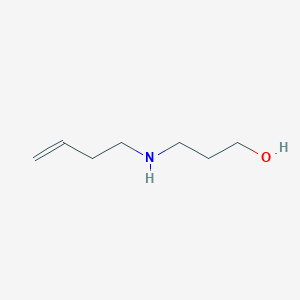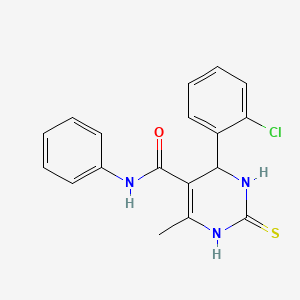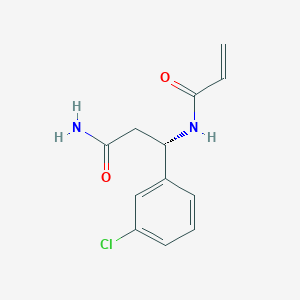
(3S)-3-(3-Chlorophenyl)-3-(prop-2-enoylamino)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-(3-Chlorophenyl)-3-(prop-2-enoylamino)propanamide, also known as CP-31398, is a small molecule that has gained attention in the scientific community for its potential therapeutic applications. This compound has been shown to have anticancer properties and has been studied extensively for its ability to stabilize the p53 protein, which is a tumor suppressor that is often mutated in cancer cells.
科学研究应用
(3S)-3-(3-Chlorophenyl)-3-(prop-2-enoylamino)propanamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. This compound has been shown to have anticancer properties and has been studied for its ability to stabilize the p53 protein, which is a tumor suppressor that is often mutated in cancer cells. (3S)-3-(3-Chlorophenyl)-3-(prop-2-enoylamino)propanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
作用机制
(3S)-3-(3-Chlorophenyl)-3-(prop-2-enoylamino)propanamide works by stabilizing the p53 protein, which is a tumor suppressor that plays a critical role in preventing the development of cancer. The p53 protein is often mutated in cancer cells, leading to its degradation and loss of function. (3S)-3-(3-Chlorophenyl)-3-(prop-2-enoylamino)propanamide has been shown to bind to the p53 protein and stabilize it, preventing its degradation and allowing it to function normally. This leads to the induction of apoptosis in cancer cells and the prevention of tumor growth.
生化和生理效应
(3S)-3-(3-Chlorophenyl)-3-(prop-2-enoylamino)propanamide has been shown to have several biochemical and physiological effects. In addition to stabilizing the p53 protein, this compound has been shown to inhibit the activity of several enzymes that are involved in cancer cell growth and proliferation. (3S)-3-(3-Chlorophenyl)-3-(prop-2-enoylamino)propanamide has also been shown to induce the expression of several genes that are involved in the regulation of cell cycle progression and apoptosis.
实验室实验的优点和局限性
(3S)-3-(3-Chlorophenyl)-3-(prop-2-enoylamino)propanamide has several advantages for lab experiments, including its ability to stabilize the p53 protein and induce apoptosis in cancer cells. However, there are also several limitations to its use in lab experiments. One limitation is that it can be difficult to synthesize (3S)-3-(3-Chlorophenyl)-3-(prop-2-enoylamino)propanamide, and the yield and purity of the final product can vary depending on the synthesis method used. Another limitation is that (3S)-3-(3-Chlorophenyl)-3-(prop-2-enoylamino)propanamide can be toxic to normal cells at high concentrations, making it difficult to use in vivo.
未来方向
There are several future directions for research on (3S)-3-(3-Chlorophenyl)-3-(prop-2-enoylamino)propanamide. One area of research is to optimize the synthesis method to improve the yield and purity of the final product. Another area of research is to investigate the potential use of (3S)-3-(3-Chlorophenyl)-3-(prop-2-enoylamino)propanamide in combination with other anticancer drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to determine the long-term safety and efficacy of (3S)-3-(3-Chlorophenyl)-3-(prop-2-enoylamino)propanamide in vivo, as well as its potential use in the treatment of other diseases beyond cancer.
合成方法
The synthesis of (3S)-3-(3-Chlorophenyl)-3-(prop-2-enoylamino)propanamide involves several steps, starting with the reaction of 3-chlorobenzoyl chloride with prop-2-en-1-amine to form 3-(prop-2-enoylamino)benzoyl chloride. This intermediate is then reacted with (S)-3-aminopropanoic acid to form (3S)-3-(3-chlorophenyl)-3-(prop-2-enoylamino)propanamide, or (3S)-3-(3-Chlorophenyl)-3-(prop-2-enoylamino)propanamide. The synthesis of (3S)-3-(3-Chlorophenyl)-3-(prop-2-enoylamino)propanamide has been optimized over the years, and several modifications to the original method have been proposed to improve the yield and purity of the final product.
属性
IUPAC Name |
(3S)-3-(3-chlorophenyl)-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-2-12(17)15-10(7-11(14)16)8-4-3-5-9(13)6-8/h2-6,10H,1,7H2,(H2,14,16)(H,15,17)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKOVBMUZKDDEP-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(CC(=O)N)C1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N[C@@H](CC(=O)N)C1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-(3-Chlorophenyl)-3-(prop-2-enoylamino)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2-Methylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2671763.png)
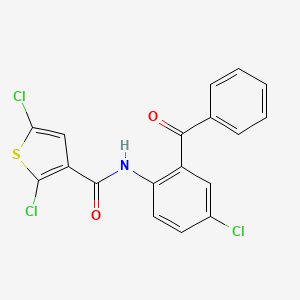
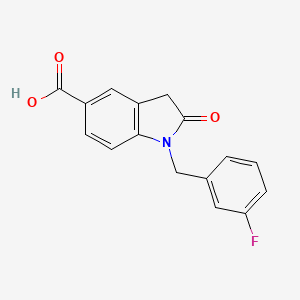
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetamide](/img/structure/B2671767.png)
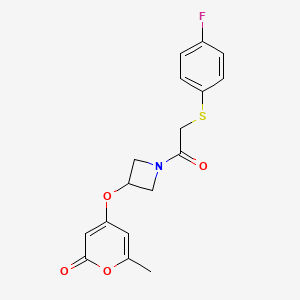
![4-[[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dienyl]amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B2671774.png)
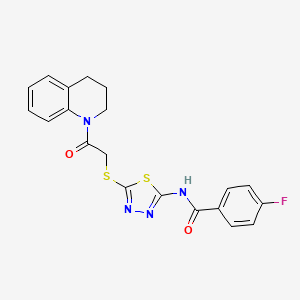
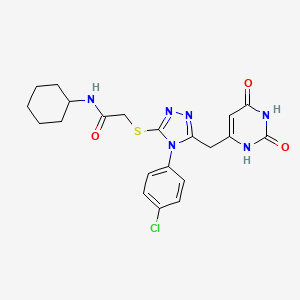
![2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2671777.png)
![12-Ethyl-11-methyl-13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2671779.png)
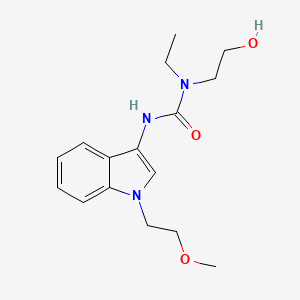
![N-(3,4-difluorophenyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2671781.png)
